molecular formula C14H18 B14168635 1,1'-Ethyne-1,2-diyldicyclohexene CAS No. 3725-09-5

1,1'-Ethyne-1,2-diyldicyclohexene

Cat. No.: B14168635
CAS No.: 3725-09-5
M. Wt: 186.29 g/mol
InChI Key: PFMJNJIHHZLIFQ-UHFFFAOYSA-N
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Description

1,1’-Ethyne-1,2-diyldicyclohexene is an organic compound with the molecular formula C14H18 It consists of two cyclohexene rings connected by an ethyne (acetylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethyne-1,2-diyldicyclohexene typically involves the coupling of cyclohexene derivatives with acetylene. One common method is the palladium-catalyzed alkenylation reaction, where vinyl triflates react with vinylene carbonate to form the desired diene structure . This method is advantageous due to its tolerance of various functional groups and substitution types.

Industrial Production Methods

Industrial production of 1,1’-Ethyne-1,2-diyldicyclohexene may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethyne-1,2-diyldicyclohexene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethyne bridge to form saturated cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (Br2, Cl2), acids (HCl, HBr)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Halogenated cyclohexenes, alkylated cyclohexenes

Scientific Research Applications

1,1’-Ethyne-1,2-diyldicyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclohexene in chemical reactions often involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the addition or substitution reactions at the cyclohexene rings. The ethyne bridge can also participate in cycloaddition reactions, forming new cyclic structures through [4+2] or [2+2] cycloaddition mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Ethyne-1,2-diyldicyclohexene is unique due to its ethyne bridge, which imparts distinct electronic and steric properties. This uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds without the ethyne linkage.

Properties

CAS No.

3725-09-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethynyl]cyclohexene

InChI

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,9H,1-6,8,10H2

InChI Key

PFMJNJIHHZLIFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C#CC2=CCCCC2

Origin of Product

United States

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